![molecular formula C16H17ClN4O8 B12317900 [3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12317900.png)
[3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique molecular structure, which includes multiple functional groups such as acetoxy, chloro, and oxo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate typically involves multi-step organic reactions. The starting materials often include purine derivatives and acetylating agents. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity. For example, the acetylation of purine derivatives can be achieved using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize impurities. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicine, this compound has potential therapeutic applications. It can be used as a precursor for the synthesis of antiviral and anticancer agents. Its unique structure allows for the design of molecules that can specifically target viral or cancerous cells.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its diverse reactivity makes it suitable for the synthesis of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of [3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites. This binding can disrupt normal enzyme function and lead to the desired therapeutic effects. The pathways involved in its mechanism of action include inhibition of nucleic acid synthesis and interference with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluorotoluene: An organic compound with similar reactivity due to its trifluoromethyl group.
Phenylephrine Related Compound F: A compound with similar functional groups and potential therapeutic applications.
Sulfur Compounds: Compounds with similar oxidation and reduction properties.
Uniqueness
What sets [3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate apart from these similar compounds is its unique combination of functional groups. This combination allows for a broader range of chemical reactions and potential applications. Its structure also provides specific interactions with biological targets, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C16H17ClN4O8 |
|---|---|
Molekulargewicht |
428.8 g/mol |
IUPAC-Name |
[3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H17ClN4O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H,19,20,25) |
InChI-Schlüssel |
DOMXKCPDQAYHFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)Cl)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


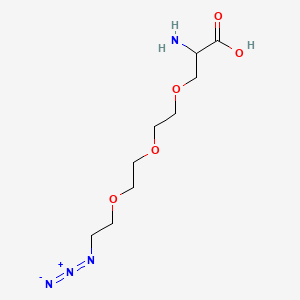
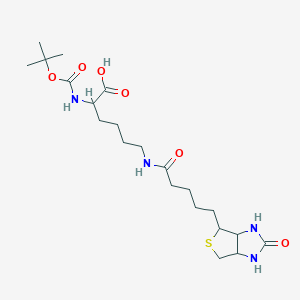
![4-(2,4-Dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12317836.png)
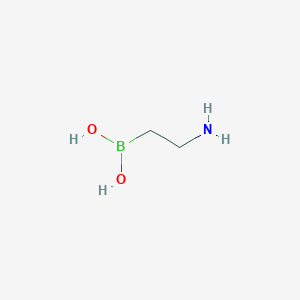
![tert-butyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate;tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12317847.png)
![4-(2,5-Dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12317855.png)
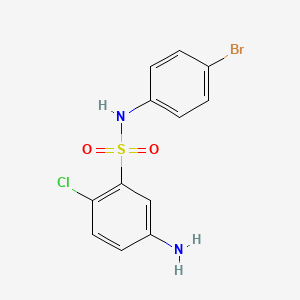
![3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one](/img/structure/B12317874.png)
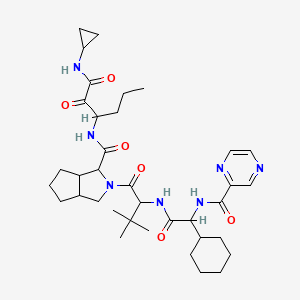

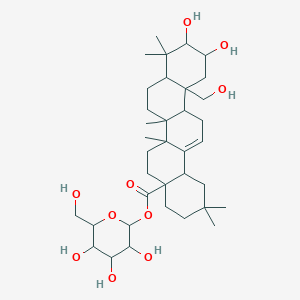
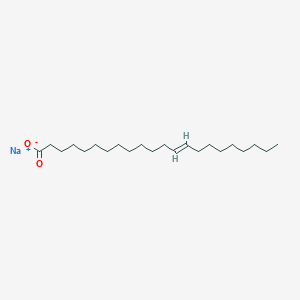
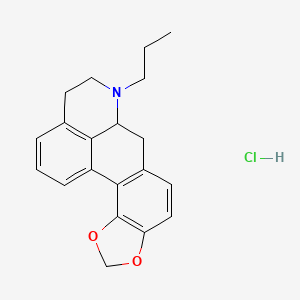
![disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12317943.png)
